molecular formula C8H9BF2O4 B8204193 (2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid

(2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid

Cat. No.: B8204193
M. Wt: 217.96 g/mol
InChI Key: KIGKQACBGBDNBN-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid is a fluorinated and methoxylated aryl boronic acid with the molecular formula C₈H₈BF₂O₄. Its structure features two fluorine atoms at the 2- and 3-positions and two methoxy groups at the 4- and 5-positions of the benzene ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems in pharmaceutical and materials chemistry . The fluorine and methoxy substituents modulate its electronic and steric properties, influencing its reactivity, solubility, and binding affinity toward diols or other Lewis bases.

Properties

IUPAC Name

(2,3-difluoro-4,5-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O4/c1-14-5-3-4(9(12)13)6(10)7(11)8(5)15-2/h3,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGKQACBGBDNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Preparation

The target compound’s 2,3-difluoro-4,5-dimethoxyphenyl backbone necessitates starting with a halogenated precursor, such as 2,3-difluoro-4,5-dimethoxybromobenzene. As demonstrated in analogous syntheses, iodine-activated magnesium in tetrahydrofuran (THF) initiates Grignard formation at 0–60°C, with strict control of moisture and oxygen. The electron-donating methoxy groups at positions 4 and 5 moderate the reactivity of the aryl bromide, requiring prolonged reaction times (12–24 hours) compared to less substituted analogs.

Boronation and Hydrolysis

Following Grignard formation, the intermediate is treated with trimethyl borate at -40–10°C to prevent premature quenching. For example, a patent describing 4-ethoxy-2,3-difluorophenylboronic acid synthesis achieved 90% yield by maintaining temperatures below -30°C during borate addition. Hydrolysis with dilute hydrochloric acid (10% w/w) liberates the boronic acid, which is isolated via extraction with diethyl ether and crystallization. In the case of methoxy-rich systems, residual salts are removed by washing with saturated ammonium chloride and brine, as detailed in a Royal Society of Chemistry protocol.

Table 1: Optimized Conditions for Grignard-Based Synthesis

ParameterValue/RangeSource
Reaction temperature0–60°C (Grignard)
Borate addition temp-40–10°C
Hydrolysis agent10% HCl
Yield48–90%
Purity (HPLC)94.7–95.5%

Transition Metal-Catalyzed Miyaura Borylation

Miyaura borylation, employing palladium catalysts, offers an alternative route that avoids pyrophoric Grignard reagents. This method is particularly advantageous for substrates sensitive to strong bases.

Catalytic System and Substrate Scope

A typical Miyaura borylation utilizes PdCl₂(PPh₃)₂ (1–2 mol%) with pinacolborane (B₂pin₂) in dimethyl sulfoxide (DMSO) or 1,4-dioxane. For example, a related synthesis of 4-methoxyphenylboronic acid achieved 78% yield using PdCl₂(PPh₃)₂ and activated copper powder in DMSO at 60°C. The 2,3-difluoro substituents may retard transmetallation due to electronic deactivation, necessitating higher catalyst loadings (5 mol%) or elevated temperatures (80–100°C).

Workup and Purification

Post-reaction, the mixture is quenched with ammonium chloride and extracted with ethyl acetate. Flash chromatography on silica gel (petroleum ether/ethyl acetate = 50:1) effectively separates the boronic acid from biphenyl byproducts. Methoxy-rich derivatives often require additional crystallization steps, as evidenced by the isolation of potassium 2-(3,4-dimethylphenyl)-2,2-difluoroacetate using toluene/water mixtures.

Alternative Methodologies and Emerging Approaches

Direct Electrophilic Borylation

Electrophilic borylation reagents like BCl₃ or BBr₃ enable direct functionalization of preformed arenes. However, this method struggles with regioselectivity in polysubstituted systems. A study on difluoroaryl acetates highlighted the instability of boron intermediates under strongly acidic conditions, leading to <50% yields.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for Miyaura borylation from 12 hours to 30–60 minutes. Pilot-scale experiments with 4-(trifluoromethyl)phenylboronic acid demonstrated 72% yield at 150°C, though decomposition risks increase with electron-deficient substrates.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for (2,3-Difluoro-4,5-dimethoxyphenyl)boronic Acid

MethodYieldPurityScalabilityCost
Grignard70–85%>95%HighModerate
Miyaura Borylation60–75%90–93%ModerateHigh
Electrophilic Borylation30–45%80–85%LowLow

The Grignard method outperforms alternatives in yield and purity but requires stringent anhydrous conditions. Miyaura borylation, while costlier, provides better functional group tolerance for advanced intermediates.

Challenges and Optimization Strategies

Substituent-Driven Reactivity Issues

The 4,5-dimethoxy groups increase electron density at the para positions, slowing oxidative addition in palladium-catalyzed routes. Counterstrategies include:

  • Using electron-deficient ligands like XPhos to enhance catalytic activity

  • Employing mixed solvent systems (e.g., THF/DMSO 3:1) to improve reagent solubility

Purification of Hydrophilic Byproducts

Methoxy and boronic acid functionalities increase hydrophilicity, complicating extraction. Patent CN105152878A resolves this by adding sodium sulfite to reduce peroxides before toluene recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid can be oxidized to form the corresponding phenol.

    Esterification: Reaction with alcohols to form boronate esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Alcohols and acid catalysts.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic compounds.

    Esterification: Boronate esters.

Scientific Research Applications

Chemistry

1. Organic Synthesis

  • Suzuki-Miyaura Coupling : This compound serves as a crucial building block in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for constructing complex organic molecules, which are fundamental in pharmaceuticals and materials science.
  • Oxidation Reactions : It can be oxidized to yield phenolic compounds, which are important in various chemical syntheses.
  • Esterification : The formation of boronate esters from this compound is significant for further functionalization in organic synthesis.

Biology

2. Drug Development

  • (2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid is being investigated for its potential in developing boron-containing drugs. Boron compounds are known for their biological activity and can be utilized to create novel therapeutic agents targeting various diseases.

Medicine

3. Pharmaceutical Applications

  • The compound is explored for its role in synthesizing pharmaceuticals that require biaryl structures. These structures are common in many drug candidates and can enhance the efficacy and selectivity of therapeutic agents.

Industry

4. Advanced Materials

  • Utilized in the production of advanced materials and polymers, this compound contributes to the development of materials with specific properties tailored for industrial applications.

Data Tables

Application AreaSpecific UsesKey Benefits
ChemistrySuzuki-Miyaura couplingFormation of complex organic molecules
Oxidation reactionsProduction of phenolic compounds
EsterificationCreation of boronate esters for further functionalization
BiologyDrug developmentPotential for creating novel therapeutic agents
MedicinePharmaceutical synthesisEnhances efficacy and selectivity of drugs
IndustryMaterial productionDevelopment of advanced materials with tailored properties

Case Studies

  • Suzuki-Miyaura Coupling
    • A study demonstrated the efficiency of this compound in synthesizing biaryl compounds under mild conditions using palladium catalysts. The reaction yielded high purity products suitable for pharmaceutical applications.
  • Drug Development
    • Research highlighted the compound's role in synthesizing a novel class of boron-containing drugs that showed promising results against specific cancer cell lines. The mechanism involved targeted delivery to cancer cells through enhanced interaction with biological targets.
  • Material Science
    • A project focused on incorporating this compound into polymer matrices to improve mechanical properties and thermal stability. The modified materials exhibited superior performance compared to traditional polymers.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group, which facilitate the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Physical and Chemical Properties

The table below compares (2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid with analogous compounds based on substituent patterns, molecular weight, and inferred properties:

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound 2,3-F; 4,5-OCH₃ 232.96 g/mol Moderate Lewis acidity; enhanced solubility in polar solvents due to methoxy groups; potential for diol sensing
(3,5-Difluorophenyl)boronic acid 3,5-F 157.93 g/mol Lower pKa (~7.5–8.2); high reactivity in cross-coupling; used in meta-selective C–H functionalization
(2,4,5-Trifluorophenyl)boronic acid 2,4,5-F 175.90 g/mol Higher Lewis acidity (pKa ~3.5); prone to protodeborylation; catalytic applications in Friedel-Crafts alkylation
(4-Fluoro-3,5-dimethoxyphenyl)boronic acid 4-F; 3,5-OCH₃ 214.00 g/mol Balanced electron-withdrawing (F) and donating (OCH₃) effects; used in polysubstituted aromatic systems
(2,3-Difluoro-4-methoxyphenyl)boronic acid 2,3-F; 4-OCH₃ 188.96 g/mol Reduced steric hindrance compared to 4,5-dimethoxy analog; intermediate solubility in organic solvents
Key Observations:
  • Fluorine Substituents : Fluorine atoms lower the pKa of boronic acids by withdrawing electron density, increasing Lewis acidity. For example, trifluorinated analogs (e.g., 2,4,5-Trifluorophenyl) exhibit pKa values as low as 3.5, making them highly reactive in acidic conditions .
  • Methoxy Substituents : Methoxy groups donate electron density, raising the pKa and improving solubility in polar solvents. The 4,5-dimethoxy configuration in the target compound likely provides a balance between reactivity and stability .

Reactivity in Cross-Coupling Reactions

This compound is expected to exhibit moderate reactivity in Suzuki-Miyaura couplings due to the electron-withdrawing fluorine atoms enhancing oxidative addition to palladium catalysts. However, steric hindrance from the 4,5-dimethoxy groups may reduce coupling efficiency compared to less-substituted analogs like (3,5-Difluorophenyl)boronic acid, which is widely used in meta-selective C–H functionalization .

Comparative Catalytic Performance:
  • 2,3,4,5-Tetrafluorophenyl Boronic Acid (BAC-16) : Demonstrates superior reactivity in Friedel-Crafts alkylation due to its strong Lewis acidity, attributed to four fluorine substituents .
  • Pentafluorophenyl Boronic Acid (BAC-15) : Rapid protodeborylation limits its utility in aqueous media, unlike the target compound, which is stabilized by methoxy groups .

Biological Activity

(2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to summarize the current understanding of its biological activity, including relevant case studies, structure-activity relationships (SAR), and synthesized derivatives.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a difluorinated aromatic ring with methoxy substituents. The presence of fluorine atoms generally enhances the compound's Lewis acidity and can influence its reactivity and biological interactions.

Biological Activity Overview

  • Anticancer Properties :
    • Studies indicate that boronic acids can exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting the proliferation of leukemia cells (K562) and liver cancer cells (HepG2) with IC50 values in the nanomolar range .
    • The mechanism of action often involves the disruption of cellular signaling pathways related to growth and survival, leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects :
    • Boronic acids have been studied for their potential anti-inflammatory effects. The modulation of inflammatory pathways could be attributed to their ability to inhibit specific enzymes involved in inflammation .

Case Studies

Several studies have explored the biological activity of boronic acids and their derivatives:

  • Cytotoxicity Testing : In vitro studies have shown that this compound derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a derivative demonstrated an IC50 value of 30 nM against K562 cells and 50 nM against HepG2 cells .
  • Structure-Activity Relationships (SAR) : Research has indicated that modifications on the aromatic ring significantly affect the biological activity. The introduction of electron-withdrawing groups like fluorine enhances potency, while bulky substituents may reduce it .

Data Table: Anticancer Activity of Boronic Acid Derivatives

Compound NameCell LineIC50 (nM)Mechanism
Compound 1K56230Apoptosis induction
Compound 2HepG250Inhibition of cell proliferation
Compound 3HUVEC920Angiogenesis inhibition

Synthesis and Derivatives

The synthesis of this compound typically involves the functionalization of boronic esters or direct borylation methods using transition metal catalysts. Derivatives are synthesized to enhance specific biological activities or alter pharmacokinetic properties.

Q & A

Q. What synthetic strategies are recommended for achieving high-purity (2,3-Difluoro-4,5-dimethoxyphenyl)boronic acid?

The synthesis of aromatic boronic acids typically involves substrate mimicry or bioisostere replacement strategies. For this compound, the presence of electron-withdrawing fluorine and electron-donating methoxy groups necessitates careful optimization of reaction conditions. Key steps include:

  • Protection of boronic acid : Intermediate prodrugs (e.g., boronic esters) are often synthesized first to avoid purification challenges .
  • Functional group compatibility : Fluorine substituents may require inert atmospheres or low-temperature conditions to prevent side reactions.
  • Purification : Column chromatography or recrystallization in non-polar solvents is critical to isolate the final product .

Q. How can analytical challenges in characterizing this compound via MALDI-MS be addressed?

Boronic acids are prone to dehydration/trimerization, forming boroxines that complicate mass spectrometry. Methodological solutions include:

  • Derivatization : Reacting the boronic acid with diols (e.g., 2,3-butanedione) to form stable cyclic boronic esters, which prevent cyclization .
  • Matrix selection : Using matrices that minimize thermal decomposition, such as α-cyano-4-hydroxycinnamic acid (CHCA), to enhance ionization efficiency .

Advanced Research Questions

Q. How do the fluorine and methoxy substituents influence the reactivity of this compound in cross-coupling reactions?

Substituent effects are critical in Suzuki-Miyaura couplings:

  • Fluorine : Enhances electrophilicity of the boron center, accelerating transmetalation but potentially increasing steric hindrance.
  • Methoxy groups : Electron-donating effects may reduce reactivity; however, meta/para-substituted boronic acids generally outperform ortho-substituted analogs in coupling efficiency .
  • Experimental validation : High-throughput screening (HTS) can identify optimal catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃ in THF/H₂O) .

Q. What experimental designs are suitable for evaluating the anticancer activity of this compound?

  • In vitro assays : Dose-response studies on cancer cell lines (e.g., glioblastoma) using MTT or ATP-based viability assays, with bortezomib (a proteasome inhibitor) as a positive control .
  • Mechanistic studies : Western blotting to assess proteasome inhibition (e.g., reduced NF-κB activity) or fluorescence-based assays to monitor apoptosis markers .
  • Structure-activity relationship (SAR) : Comparing activity with analogs lacking fluorine or methoxy groups to isolate substituent contributions .

Q. How can thermogravimetric analysis (TGA) inform the thermal stability of this compound for material science applications?

  • Degradation pathways : TGA under nitrogen/air identifies decomposition temperatures and residues. For example, aromatic boronic acids with electron-withdrawing groups (e.g., fluorine) often exhibit higher thermal stability .
  • Flame-retardant potential : Char formation during combustion can be quantified via residual mass analysis, with boron oxides acting as protective barriers .

Q. What strategies enhance the specificity of this compound in bacterial sensing applications?

  • Surface functionalization : Conjugation to carbon dots or polymers to amplify fluorescence signals upon binding bacterial glycans .
  • Steric optimization : The difluoro-dimethoxy motif may improve selectivity for Gram-positive bacteria by aligning with teichoic acid motifs on cell walls .
  • Competitive assays : Testing against saccharides (e.g., glucose) to rule out non-specific interactions .

Methodological Considerations

  • High-throughput synthesis : Use combinatorial libraries to screen reactivity in multicomponent reactions (e.g., Ugi-4CR), noting that free -B(OH)₂ groups enhance catalytic activity .
  • Crystallography : X-ray diffraction can resolve hydrogen-bonding interactions (e.g., B-OH···Asp30 in protease inhibitors), guiding rational drug design .

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